molecular formula C14H9NO2 B1585705 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid CAS No. 5728-46-1

4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1585705
CAS No.: 5728-46-1
M. Wt: 223.23 g/mol
InChI Key: KBNUZLPQQMVGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a biphenyl structure. This compound is of significant interest due to its applications in various fields, including liquid crystal technology, organic electronics, and materials science.

Scientific Research Applications

4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its liquid crystalline properties.

Safety and Hazards

The safety and hazards associated with 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid include potential toxicity if ingested or inhaled, skin and eye irritation, and specific target organ toxicity . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and an aryl halide.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cuprous cyanide (CuCN) as the cyanide source.

Industrial Production Methods: Industrial production of 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group (-NH2).

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of biphenyl quinones.

    Reduction: Formation of 4’-amino-[1,1’-biphenyl]-4-carboxylic acid.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Comparison with Similar Compounds

    4’-Cyano-[1,1’-biphenyl]-4-ylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.

    4’-Cyano-[1,1’-biphenyl]-4-ylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    4’-Cyano-[1,1’-biphenyl]-4-ylamine: Similar structure but with an amine group instead of a carboxylic acid group.

Uniqueness: 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNUZLPQQMVGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374091
Record name 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-46-1
Record name 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5728-46-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 18-3 (3.4 g, 15.1 mmole), and LiOH·H2O (3.1 g, 75.5 mmol) were dissolved in THF/MeOH/H2O (30 mL/30 mL/30 mL) and stirred at room temperature overnight. The solution was diluted with EtOAc and washed with 10% KHSO4. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to yield 18-4 as a white solid.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
LiOH·H2O
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.